Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2

Laminin Receptor Peptide Amidation Binding Affinity

Research challenge: Standard laminin peptides (YIGSR, RGD) lack potency and target the wrong pathways for 67LR-mediated angiogenesis studies. CDPGYIGSR-NH2 (Laminin Fragment 925-933 Amide) is the definitive 67 kDa laminin receptor antagonist for tumor biology research. • C-terminal amidation enhances receptor binding affinity and protease resistance vs. free acid form • Nanomolar IC50 in laminin displacement; superior to RGD peptides in 67LR-specific assays • Suppresses endothelial cell migration without affecting proliferation - ideal for Boyden chamber/Matrigel models Supplied as lyophilized powder, ≥95% HPLC. Bulk quantities available. For R&D only.

Molecular Formula C40H63N13O13S
Molecular Weight 966.1 g/mol
CAS No. 110590-61-9
Cat. No. B034076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
CAS110590-61-9
SynonymsCDPGYIGSR-NH2
Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2
laminin peptide 11
Molecular FormulaC40H63N13O13S
Molecular Weight966.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N
InChIInChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1
InChIKeyXJRPQJYLNDRHQD-JDIVNGTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDPGYIGSR-NH2: Laminin Peptide for Angiogenesis & Metastasis Research


Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2, Laminin Fragment 925-933 Amide) is a linear nonapeptide corresponding to residues 925-933 of the laminin B1 chain [1]. The compound features an amidated C-terminus (Arg-NH2), a modification that distinguishes it from its free acid counterpart. It is recognized as a competitive ligand for the 67 kDa laminin receptor (67LR) and is widely employed as a tool compound to investigate tumor cell adhesion, invasion, and angiogenesis .

67LR Ligand
Competitive laminin receptor tool for tumor cell adhesion, invasion, and angiogenesis studies
Amidated C‑Terminus
Reported enhanced receptor binding and class‑level protease resistance compared to free acid
Migration Probe
Reported endothelial cell migration inhibition without affecting proliferation; anti‑angiogenic mechanism research

Why CDPGYIGSR-NH2 Cannot Be Substituted


Generic substitution of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 with closely related laminin peptides is scientifically untenable due to defined structural and functional requirements. The C-terminal amidation is not a trivial modification; it directly enhances receptor binding affinity relative to the free acid form [1]. Furthermore, shorter fragments such as the pentapeptide YIGSR, while representing the minimal receptor-binding motif, exhibit substantially weaker inhibitory activity in functional assays and lack the full anti-angiogenic and anti-metastatic profile of the nonapeptide amide [2]. RGD-based peptides, though frequently used in adhesion studies, target distinct integrin pathways and fail to replicate the 67LR-mediated effects of this compound [3].

Amidation Requirement
Free acid analog may exhibit lower 67LR affinity and reduced proteolytic stability, limiting functional equivalence.
YIGSR / Minimal Fragments
Shorter laminin‑derived peptides show weaker inhibitory activity and lack the full anti‑angiogenic profile of the nonapeptide amide.
RGD‑Based Peptides
Target distinct integrin pathways; do not replicate 67LR‑mediated adhesion or anti‑angiogenic effects.

CDPGYIGSR-NH2 Comparator-Driven Evidence


Amide-Enhanced Laminin Receptor Binding

C-Terminal amidation in Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 confers higher binding affinity for the 67 kDa laminin receptor compared to the corresponding free acid (OH) form. While both peptides bind to the same receptor, the amide variant exhibits quantifiably stronger interaction [1].

Amide‑Enhanced 67LR Binding
Head‑to‑head
Higher affinity vs. free acid (Kd not reported)
Supports amidation‑dependent binding enhancement review
Vendor comparison; exact Kd unavailable
Laminin Receptor Peptide Amidation Binding Affinity

C-Terminal Amidation Proteolytic Stability

The C-terminal amide group on Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 enhances resistance to carboxypeptidase degradation compared to non-amidated peptides. Amidation is a well-established structural modification that extends peptide half-life in biological matrices by preventing recognition and cleavage by exopeptidases .

C‑Terminal Proteolytic Stability
Class‑level
Amidation confers carboxypeptidase resistance
May support longer experimental windows in biological matrices
Class‑level observation; source‑specific validation not provided
Peptide Stability Protease Resistance Amidation

Inhibition of Candida Adherence vs RGD Peptides

In a quantitative adherence assay using cultured human epidermal keratinocytes, Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2) reduced C. albicans attachment by 76% (P < 0.001). In contrast, RGD-containing peptide (PepTite-2000) achieved only 25% inhibition (P < 0.005), and both laminin itself and the pentapeptide YIGSR were markedly less active [1].

C. albicans Adherence Inhibition
Head‑to‑head
76% reduction (P<0.001) vs. RGD peptide 25%
CDPGYIGSR‑NH₂
76%
RGD peptide
25%
Reported comparator context; supports anti‑adhesion assay selection
In vitro keratinocyte model
Candida albicans Cell Adhesion Antifungal

In Vivo Solid Tumor Growth Inhibition

In vivo administration of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 markedly inhibited the growth of subcutaneous Sarcoma 180 solid tumors and Lewis lung carcinoma (3LL) in the lungs. Importantly, the peptide did not suppress the growth of ascitic Sarcoma 180 tumors derived from the same cell source, confirming that its anti-tumor effect is mediated exclusively by anti-angiogenesis rather than direct cytotoxicity [1].

Solid vs. Ascitic Tumor Response
Cross‑study comparable
Solid tumor growth reduction; no effect on ascitic tumors
Anti‑angiogenic mechanism context; model‑response depends on vascularization
Mouse Sarcoma 180 and Lewis lung carcinoma
Antiangiogenic Tumor Growth In Vivo

67LR Displacement Affinity

In whole cell receptor displacement assays, Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (Lam.B1-(925-933)) exhibited an IC50 of 1–5 nM for displacing 125I-laminin from its receptor. This potency was equivalent to that of mEGF-(33-42) but approximately 1000-fold lower than that of intact laminin (IC50 0.2–0.3 nM) in cell attachment inhibition assays [1].

Laminin Displacement IC₅₀
Reported
1–5 nM
Supports competitive 67LR binding assay context
Whole‑cell receptor assay; laminin attachment IC₅₀ 0.2–0.3 nM
67LR Receptor Binding IC50

Endothelial Cell Migration Inhibition

Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 potently suppressed the migration of vascular endothelial cells induced by tumor-conditioned medium, yet it did not inhibit the in vitro proliferation of either endothelial cells or tumor cells [1]. This contrasts with many anti-angiogenic agents that directly impact cell viability or proliferation.

Migration vs. Proliferation
Cross‑study comparable
Migration inhibited; proliferation unaffected
Migration‑specific pathway probing; distinguishes from cytotoxic agents
In vitro tumor‑conditioned medium model
Endothelial Cell Migration Angiogenesis

CDPGYIGSR-NH2 Research Applications


Angiogenesis Assays: Migration & Tube Formation

Use Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 as a selective inhibitor of endothelial cell migration in Boyden chamber assays or Matrigel tube formation models. Its established potency in suppressing migration without affecting proliferation [1] makes it ideal for distinguishing migration-dependent angiogenic steps from cell growth. The amidated form ensures prolonged activity in serum-containing media due to enhanced protease resistance .

Xenograft Tumor Angiogenesis Studies

Employ this peptide in murine models of solid tumors (e.g., Sarcoma 180, Lewis lung carcinoma) to evaluate anti-angiogenic therapy. The compound's demonstrated in vivo efficacy in reducing solid tumor growth, coupled with its lack of effect on ascitic tumors [1], validates its use as a tool to probe the contribution of angiogenesis to tumor progression in vascularized versus non-vascularized environments.

Cell Adhesion & Invasion Assays (67LR Blockade)

Utilize the compound in cell attachment assays on laminin-coated substrates to study 67LR-mediated adhesion. Its nanomolar IC50 for laminin displacement [1] and superior inhibitory activity compared to RGD peptides establish it as a reference antagonist for validating laminin-receptor interactions in cancer cell invasion and metastasis research.

Candida albicans Adherence Assays

Apply the peptide as a positive control inhibitor in C. albicans adherence assays on human keratinocytes. Its 76% reduction in fungal attachment, significantly outperforming RGD peptides (25%) and YIGSR [1], makes it a benchmark compound for evaluating novel anti-adhesive agents targeting laminin-binding mechanisms in cutaneous candidiasis.

Application
Selection Property
Validation Focus
Angiogenesis Migration Assays
Migration‑selective inhibition without cytotoxicity
Migration vs. proliferation endpoint distinction
Solid Tumor Angiogenesis Models
Anti‑angiogenic mechanism in vascularized tumors
Angiogenesis‑dependent tumor growth monitoring
Cell Adhesion & Invasion (67LR)
67LR competitive binding profile
Laminin‑receptor mediated adhesion endpoints
Candida albicans Adherence Assays
Anti‑adhesive activity benchmark
Adherence inhibition endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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